9-(3-chloro-4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
The compound “9-(3-chloro-4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The presence of the pyrano [2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives often involve condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are usually characterized by their melting points and spectral data . For example, one of the compounds synthesized was a white solid with a yield of 80% and a melting point of 91–92°C .Scientific Research Applications
- AKOS000753887 has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound exhibits cytotoxicity by inhibiting cell proliferation and inducing apoptosis. Further studies are needed to understand its mechanism of action and potential clinical applications .
- Inflammation plays a crucial role in various diseases. AKOS000753887 has been explored for its anti-inflammatory properties. It modulates inflammatory pathways, such as NF-κB and COX-2, which are associated with conditions like rheumatoid arthritis and inflammatory bowel disease. Researchers are investigating its potential as a novel anti-inflammatory drug .
- AKOS000753887 has been studied in neurodegenerative disorders, including Alzheimer’s disease and Parkinson’s disease. It exhibits neuroprotective effects by reducing oxidative stress, inhibiting neuroinflammation, and promoting neuronal survival. Researchers are exploring its therapeutic potential in these challenging conditions .
- Some studies suggest that AKOS000753887 may have cardiovascular benefits. It modulates vascular endothelial function, reduces oxidative stress, and improves blood flow. Researchers are investigating its role in preventing cardiovascular diseases, such as hypertension and atherosclerosis .
- Preliminary research indicates that AKOS000753887 possesses antiviral properties. It has been tested against RNA viruses, including influenza and hepatitis C. The compound interferes with viral replication and entry mechanisms. Ongoing studies aim to validate its efficacy and safety as an antiviral agent .
- AKOS000753887 has been explored in the context of metabolic syndrome, diabetes, and obesity. It affects glucose metabolism, adipocyte differentiation, and lipid homeostasis. Researchers are investigating its potential as a therapeutic target for managing metabolic disorders .
Anticancer Properties
Anti-inflammatory Activity
Neuroprotection and Neurodegenerative Diseases
Cardiovascular Health
Antiviral Activity
Metabolic Disorders and Obesity
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-(3-chloro-4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-10-8-23(11-5-6-13(27-4)12(19)7-11)17-20-15-14(24(17)9-10)16(25)22(3)18(26)21(15)2/h5-7,10H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFAOSBIGWEMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chloro-4-methoxyphenyl)-1,3,7-trimethyl-1,3,5-trihydro-6H,7H,8H-1,3-diaza perhydroino[1,2-h]purine-2,4-dione |
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